5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a fused bicyclic structure that contains both pyrrole and triazine rings.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine are specific proteins or enzymes that are dysregulated in certain diseases . This compound is part of a class of molecules known as kinase inhibitors, which have been used in targeted therapies .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the function of the target proteins or enzymes, potentially altering the progression of the disease.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the dysregulated proteins or enzymes it targets . The downstream effects of this interaction can vary depending on the specific target and the disease state.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the disease state. In general, kinase inhibitors can lead to changes in cell signaling pathways, potentially affecting cell growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other factors, such as the presence of other medications or the patient’s overall health status, could also impact the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This compound interacts with various kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The interactions between this compound and these enzymes are crucial for its potential therapeutic effects .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, leading to changes in cell signaling. These changes can affect processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to impact gene expression, further influencing cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with protein kinases. This binding inhibits the kinase activity, preventing the phosphorylation of target proteins. The inhibition of kinase activity can lead to the suppression of signaling pathways that are essential for cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of kinase activity, resulting in prolonged effects on cell signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include damage to healthy tissues and organs, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential side effects. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within the body can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with target proteins and its overall therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate pyrrole derivatives with triazine precursors. For instance, the reaction of 4-chloro-3-nitropyrrole with bromine in the presence of a base can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key scaffold in the development of kinase inhibitors for cancer therapy and antiviral agents for treating viral infections.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
- 4-Chloro-5-bromopyrrolo[2,1-f][1,2,4]triazine
- 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .
Biological Activity
Overview
5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by its fused bicyclic structure comprising pyrrole and triazine rings. With the molecular formula C6H3BrClN3, this compound has garnered attention for its significant biological activity, particularly in the field of medicinal chemistry as an inhibitor of various protein kinases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Target Proteins and Enzymes
The primary targets of this compound are specific protein kinases that are often dysregulated in various diseases. By inhibiting these kinases, the compound alters downstream signaling pathways crucial for cell growth and survival.
Mode of Action
The interaction mechanism involves the compound binding to the active sites of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to significant changes in cellular processes such as proliferation, differentiation, and apoptosis .
Biological Activity and Effects
This compound exhibits a range of biological activities:
- Kinase Inhibition : It has been shown to inhibit several key kinases involved in cancer progression and other pathological conditions. For instance, it acts as a dual inhibitor of c-Met/VEGFR-2 and has demonstrated efficacy against EGFR and HER2 kinases .
- Antiviral Activity : Recent studies suggest that derivatives of this compound possess antiviral properties. Notably, certain analogs have been effective against norovirus by inhibiting RNA-dependent RNA polymerase (RdRp) .
- Cellular Effects : The compound influences gene expression and cellular metabolism by modulating the activity of transcription factors. This modulation can lead to altered expression of genes involved in cell cycle regulation and apoptosis .
Case Studies
- Cancer Therapy : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by disrupting critical signaling pathways associated with tumor growth .
- Antiviral Applications : A study highlighted its potential against norovirus infections. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
5-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLTTQOTVMBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251046 | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-33-8 | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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